molecular formula C9H9FO B13428848 2-Fluoro-1-(m-tolyl)ethanone

2-Fluoro-1-(m-tolyl)ethanone

Cat. No.: B13428848
M. Wt: 152.16 g/mol
InChI Key: XITXATLXKCMILM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-1-(m-tolyl)ethanone (CAS 2560-97-6) is a fluorinated aromatic ketone of interest in synthetic organic chemistry and materials science research. The compound features a carbonyl group adjacent to a fluorine atom on its ethanone chain, attached to a meta-substituted toluene ring. This structure makes it a valuable building block for the synthesis of more complex molecules, particularly through reactions where the keto group acts as an electrophile or the fluorine atom serves as a leaving group in nucleophilic substitution reactions . Researchers utilize this compound as a precursor in the development of potential pharmaceuticals and agrochemicals, leveraging the influence of the fluorine atom to modulate the molecule's reactivity, metabolic stability, and lipophilicity. Available GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Proper handling procedures are essential, including the use of personal protective equipment and operating within a well-ventilated fume hood. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is typically supplied with a purity of 95% and should be stored at 4-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

2-fluoro-1-(3-methylphenyl)ethanone

InChI

InChI=1S/C9H9FO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5H,6H2,1H3

InChI Key

XITXATLXKCMILM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CF

Origin of Product

United States

Synthetic Methodologies and Mechanistic Advancements for 2 Fluoro 1 M Tolyl Ethanone and Its Derivatives

Established Synthetic Routes to 2-Fluoro-1-(m-tolyl)ethanone

Traditional methods for synthesizing this compound primarily rely on two strategic approaches: the direct fluorination of a pre-formed ketone precursor and the construction of the ketone via a Friedel-Crafts reaction using a fluorinated agent.

The most direct route to this compound involves the α-fluorination of the corresponding ketone, 1-(m-tolyl)ethanone. This transformation is typically achieved using electrophilic fluorinating agents. The mechanism generally proceeds through the formation of an enol or enolate intermediate of the starting ketone, which then acts as a nucleophile, attacking the electrophilic fluorine source. sapub.org

A widely used and effective reagent for this purpose is Selectfluor®, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). sapub.orgthieme-connect.com The reaction of an enolate with Selectfluor produces the desired α-fluoro ketone. organic-chemistry.org The choice of solvent and reaction conditions can significantly influence the reaction's efficiency. For instance, using methanol (B129727) as a solvent can enable the direct regiospecific fluorofunctionalization at the α-carbonyl position without prior activation of the ketone. organic-chemistry.org The reactivity in these fluorination reactions is often governed by a combination of steric and electronic effects of the substrate. sapub.org

Alternative fluorinating reagents and systems have also been developed. For example, the combination of iodosylarenes and triethylamine (B128534) pentahydrofluoride (TEA·5HF) can be used for the direct fluorination of various acetophenone (B1666503) derivatives under mild conditions. organic-chemistry.org Micellar systems utilizing an ionic amphiphile like sodium dodecyl sulfate (B86663) (SDS) in water have been shown to promote the regioselective fluorination of ketones with Selectfluor, offering a greener alternative. organic-chemistry.org

PrecursorFluorinating AgentCatalyst/PromoterSolventKey Findings
Ketones (general)Selectfluor® (F-TEDA-BF₄)Sodium Dodecyl Sulfate (SDS)WaterInexpensive and excellent promotion in a micellar system. organic-chemistry.org
Acetophenone derivativesIodosylarenes / TEA·5HFNoneNot specifiedGood yields under mild conditions. organic-chemistry.org
Ketones (general)Selectfluor®NoneMethanolAllows direct regiospecific fluorofunctionalization without prior activation. organic-chemistry.org
Cyclic KetonesSelectfluor®NoneAcetonitrile (B52724)Reaction proceeds via an enol intermediate; potential for difluorination. sapub.org

An alternative established route is the Friedel-Crafts acylation, a fundamental method for forming carbon-carbon bonds with aromatic compounds. researchgate.net In this approach, an aromatic substrate, in this case, toluene (B28343), is reacted with a fluorinated acylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgsigmaaldrich.com

The key reactants for synthesizing the target molecule would be toluene and a fluoroacyl halide, such as fluoroacetyl chloride. The Lewis acid activates the acyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of toluene. sigmaaldrich.comscribd.com A critical consideration in this reaction is regioselectivity. The methyl group of toluene is an ortho-, para-directing activator. Therefore, the reaction of toluene with a fluoroacylating agent is expected to yield a mixture of isomers, primarily 1-(p-tolyl)-2-fluoroethanone and 1-(o-tolyl)-2-fluoroethanone, with the para-isomer typically being the major product due to reduced steric hindrance. libretexts.orgquora.com Obtaining the desired meta-isomer, this compound, would necessitate starting with a meta-directing substituted benzene (B151609) or employing specific catalysts and conditions that favor meta-acylation, which is generally more challenging.

The traditional Friedel-Crafts acylation often requires more than stoichiometric amounts of the catalyst because the Lewis acid complexes with the resulting ketone product, deactivating it. researchgate.net This necessitates a hydrolytic workup to release the product, generating significant waste. nih.gov

Efforts to improve established synthetic protocols have focused on enhancing efficiency, selectivity, and sustainability. For the direct fluorination of ketones, optimizations include the development of metal-free catalytic systems for processes like the oxyfluorination of olefins, which can serve as precursors to α-fluoroketones. organic-chemistry.orgacs.org

In the realm of Friedel-Crafts acylation, significant advancements have been made to overcome the limitations of traditional methods. routledge.com Research has focused on developing catalytic systems that are more environmentally friendly. This includes the use of heterogeneous catalysts like zeolites, metal oxides, clays, and perfluorinated resinsulfonic acids (e.g., Nafion), which can be more easily recovered and recycled. dokumen.pub The use of these solid acid catalysts can minimize waste and reduce the corrosive nature of the reaction medium. researchgate.netdokumen.pub Furthermore, milder Lewis acids and the use of alternative acylating agents like amides activated by triflic acid have been explored to create processes that produce minimal chemical waste. nih.gov

Novel and Sustainable Synthetic Approaches for this compound

Recent advancements in synthetic chemistry have opened new avenues for the preparation of α-fluoroketones, focusing on catalytic methods, asymmetric synthesis, and process intensification through flow chemistry.

The development of catalytic and asymmetric methods provides access to chiral α-fluoroketones, which are valuable building blocks in medicinal chemistry. acs.org While direct asymmetric synthesis of this compound is not widely documented, methods developed for related structures are highly applicable.

One prominent strategy involves the palladium-catalyzed asymmetric decarboxylative allylation of α-fluoro-β-ketoesters. This approach yields optically active α-fluoroketones with high enantioselectivity (up to 99% ee) and allows for the construction of an all-carbon quaternary center if the substrate is appropriately substituted. elsevierpure.com Another approach is the desymmetrization of 2-substituted-2-fluoro-1,3-indanediones, which provides access to enantioenriched α-aryl-α-fluoroketones in good yields and with excellent enantioselectivities. acs.org

MethodCatalyst SystemSubstrate TypeKey Outcome
Asymmetric Decarboxylation/AllylationPalladium with chiral phosphinooxazoline ligandRacemic α-fluoro-β-ketoestersOptically active α-fluoroketones in high yields and up to 99% ee. elsevierpure.com
Catalytic DesymmetrizationChiral phosphoric acid (CPA)α-fluoro-α-aryl-1,3-indanedionesEnantioenriched α-aryl-α-fluoroketones in good yields and excellent enantioselectivities. acs.org
Asymmetric AlkylationPalladium with chiral P,N ligandsFluorinated β-keto estersEnantioenriched α-fluoro ketones with a newly formed stereocenter. thieme-connect.com

These catalytic methods represent a significant step forward, moving from stoichiometric reagents to catalytic processes that can generate chiral complexity with high efficiency.

Flow chemistry, or continuous processing, has emerged as a powerful technology for chemical synthesis, offering significant advantages in terms of safety, scalability, and efficiency, particularly for hazardous reactions. vapourtec.comrsc.org Fluorination reactions, which often involve highly reactive or toxic reagents, are well-suited for flow chemistry setups. beilstein-journals.org

The synthesis of α-fluoroketones using reagents like Selectfluor® can be effectively translated to a flow process. vapourtec.com Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. For example, α-fluorination with Selectfluor® in a flow system can benefit from high temperatures (100-120°C) to achieve rapid conversion, something that can be managed more safely in a contained microreactor environment. vapourtec.com

Green Chemistry Principles in the Synthesis of Fluorinated Ketones

The synthesis of α-fluoroketones, including this compound, has traditionally relied on polar organic solvents like acetonitrile or dimethylformamide (DMF), which pose environmental and health concerns. researchgate.net In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign fluorination methods. vapourtec.com These efforts aim to reduce waste, minimize energy consumption, and utilize less hazardous substances. jocpr.com

A key principle of green chemistry is atom economy , which measures the efficiency of a reaction in converting reactant atoms into the desired product. wikipedia.org Direct fluorination methods often exhibit better atom economy compared to multi-step sequences. nih.gov However, even in direct fluorination using reagents like Br₂, only one of the two halogen atoms is incorporated into the product, leading to the formation of corrosive HBr as a byproduct and thus, a lower atom economy. nih.gov

Key green strategies for the synthesis of fluorinated ketones include:

Safer Solvents: A significant advancement is the replacement of conventional toxic solvents. Water has been successfully used as a reaction medium for the direct regioselective fluorination of ketones using Selectfluor, promoted by an inexpensive ionic amphiphile, sodium dodecyl sulfate (SDS), to form a micellar system. organic-chemistry.org Other greener solvent alternatives that have been explored include ionic liquids and dihydrolevoglucosenone (Cyrene). researchgate.netwpmucdn.com

Solvent-Free Conditions: Eliminating the solvent entirely represents a major step towards a greener process. Efficient fluorination of 1,3-dicarbonyl compounds and enol acetates of aromatic ketones has been achieved under solvent-free conditions, for instance, by manual grinding with reagents like Selectfluor™ F–TEDA–BF₄ or Accufluor™ NFSi. researchgate.net

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce waste. vapourtec.com For the synthesis of α-fluoroketones, metal-free catalytic systems have been developed for processes like the oxyfluorination of olefins. organic-chemistry.org Organocatalysis, for example using a primary amine functionalized Cinchona alkaloid, has also been established as a powerful tool, particularly for achieving high enantioselectivity in the α-fluorination of ketones. nih.govprinceton.edu

Table 1: Comparison of Green Synthetic Approaches for α-Fluoroketone Synthesis
ApproachDescriptionAdvantagesExample/Reference
Micellar Catalysis in WaterUse of surfactants like Sodium Dodecyl Sulfate (SDS) to facilitate the reaction of organic substrates with Selectfluor in an aqueous medium.Eliminates hazardous organic solvents; uses inexpensive and readily available materials.Direct fluorination of various ketones. organic-chemistry.org
Solvent-Free Reaction Conditions (SFRC)Reactants are mixed directly, often with grinding, without any solvent.Maximizes atom economy by eliminating solvent waste; simplifies product workup.Fluorination of 1,3-dicarbonyls with Selectfluor or NFSi. researchgate.net
Alternative Green SolventsReplacement of traditional polar aprotic solvents (DMF, NMP) with bio-based or less toxic alternatives like Cyrene.Reduces environmental pollution and health risks associated with toxic solvents.Fluorination reactions using Cyrene, cyclopentanone, or γ-valerolactone (GVL). wpmucdn.com
OrganocatalysisUse of small organic molecules (e.g., Cinchona alkaloids) to catalyze the fluorination reaction.Avoids the use of heavy metals; can provide high levels of stereo-, regio-, and chemoselectivity.Enantioselective α-fluorination of cyclic ketones. nih.govresearchgate.net

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound typically involves the electrophilic fluorination of the corresponding ketone, 1-(m-tolyl)ethanone. This process relies on the reaction of a carbon-centered nucleophile with an electrophilic source of fluorine. wikipedia.org The most common pathway begins with the tautomerization of the ketone to its more nucleophilic enol or enolate form. This intermediate then attacks the electrophilic fluorine atom of a fluorinating agent.

The mechanism for the electrophilic fluorination of ketones has been a subject of debate, with possibilities including a polar two-electron process (akin to an Sₙ2 reaction) or a single-electron transfer (SET) pathway. wikipedia.orgnih.govwikipedia.org

Reaction Pathway Elucidation and Transition State Analysis

For a substrate like 1-(m-tolyl)ethanone, the reaction with an electrophilic N-F reagent such as Selectfluor is proposed to proceed through a polar, two-electron mechanism. nih.gov The reaction is initiated by the formation of the enol tautomer of the ketone, a process that can be facilitated by slightly acidic conditions that often develop during reactions involving Selectfluor. sapub.org

The proposed reaction pathway is as follows:

Enolization: 1-(m-tolyl)ethanone undergoes tautomerization to form its enol isomer. The presence of a proton source, even in trace amounts, can catalyze this equilibrium. sapub.org

Nucleophilic Attack: The electron-rich C=C double bond of the enol acts as the nucleophile, attacking the electrophilic fluorine atom of the N-F reagent (e.g., Selectfluor).

Transition State: This nucleophilic attack is believed to proceed via a polar, two-electron process. nih.gov Rigorous kinetic studies on the fluorination of enol esters and 1,3-dicarbonyl derivatives support an Sₙ2-like mechanism rather than a single-electron transfer (SET) process involving radical intermediates. wikipedia.orgnih.gov The transition state involves the simultaneous formation of the C-F bond and cleavage of the N-F bond.

Formation of Intermediate: This step leads to the formation of an oxygen-stabilized carbenium ion intermediate.

Deprotonation: A base (such as the counter-ion of the fluorinating agent or a solvent molecule) removes the proton from the hydroxyl group of the intermediate to regenerate the carbonyl group, yielding the final product, this compound.

Computational studies on related α-haloacetophenones have shown that molecular conformation plays a crucial role in reactivity. beilstein-journals.orgbeilstein-journals.org The dihedral angle between the carbonyl group and the forming C-F bond can influence the stability of the transition state. For α-fluoroacetophenone, conformations where the C-F bond is orthogonal to the carbonyl group, which allows for good orbital overlap, are disfavored, potentially making it slightly less reactive than its chloro- and bromo-analogs. beilstein-journals.org This suggests that steric and electronic effects, governed by the m-tolyl group, would similarly influence the transition state geometry and energy for the fluorination of 1-(m-tolyl)ethanone.

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The choice of catalyst and fluorinating reagent is critical in controlling the outcome and efficiency of the synthesis of this compound.

Fluorinating Reagents: A variety of electrophilic fluorinating agents containing N-F bonds are available, each with different reactivity. wikipedia.org The most common include Selectfluor (F-TEDA-BF₄), N-fluorobenzenesulfonimide (NFSI), and N-fluoropyridinium salts. wikipedia.orgalfa-chemistry.com

Reactivity: The reactivity of these reagents has been quantified, allowing for a more rational selection for a given substrate. rsc.org Kinetic studies show that Selectfluor is one of the more reactive and robust fluorinating agents, being stable and easy to handle. rsc.orgcore.ac.uk N-fluoropyridinium salts can be even more reactive, depending on the substituents on the pyridine (B92270) ring. rsc.org

Mechanism: Kinetic data from reactions with various nucleophiles suggest that these reagents operate via a direct attack of the nucleophile at the fluorine atom, rather than through an SET process. acs.org

Table 2: Relative Reactivity of Common Electrophilic N-F Reagents
ReagentCommon Name/AcronymRelative Reactivity (krel)aKey Characteristics
1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor1.00Bench-stable, easy to handle, widely used, effective in various solvents including water. rsc.org
N-FluorobenzenesulfonimideNFSI0.0016Effective and commonly used, but less reactive than Selectfluor. wikipedia.orgrsc.org
2,6-Dichloro-N-fluoropyridinium triflate-1.1Highly reactive, but very moisture sensitive. rsc.org
2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate-14Most reactive reagent on the scale, highly moisture sensitive. rsc.org

aRelative rate constants calculated based on absolute rate constants in CH₃CN, with Selectfluor as the reference electrophile (krel = 1.00). rsc.org

Catalysts: While direct fluorination of ketones can occur without a catalyst, catalysts are often employed to enhance reaction rates and control selectivity.

Organocatalysis: For ketones that can yield chiral products, enantioselective organocatalysis has become a powerful strategy. nih.gov Catalysts based on Cinchona alkaloids have been shown to facilitate the highly enantioselective α-fluorination of various cyclic ketones by activating the substrate through the formation of a chiral enamine intermediate. nih.govresearchgate.net While this compound is not chiral, these principles demonstrate the high level of control achievable in this class of reactions.

Dual Catalysis: More complex systems, such as the combination of chiral anion phase-transfer catalysis to activate the fluorinating agent and enamine catalysis to activate the ketone, have been developed for challenging substrates like α-branched ketones. acs.org

Table of Compounds

Table 3: List of Chemical Compounds Mentioned
Compound NameRole in Article
This compoundPrimary subject of the article; target product.
1-(m-tolyl)ethanoneStarting material for the synthesis of the target compound.
Selectfluor (F-TEDA-BF₄)Electrophilic fluorinating agent. wikipedia.org
N-Fluorobenzenesulfonimide (NFSI)Electrophilic fluorinating agent. wikipedia.org
N-fluoropyridinium saltsClass of electrophilic fluorinating agents. acs.org
Sodium Dodecyl Sulfate (SDS)Surfactant used for micellar catalysis in water. organic-chemistry.org
Dihydrolevoglucosenone (Cyrene)A green, bio-based solvent. wpmucdn.com
Dimethylformamide (DMF)Conventional polar aprotic solvent. researchgate.net
AcetonitrileConventional polar aprotic solvent. researchgate.net
Cinchona alkaloidsClass of organocatalysts used for asymmetric fluorination. nih.gov
α-fluoroacetophenoneRelated compound used in computational and reactivity studies. beilstein-journals.org

Chemical Reactivity, Transformation Chemistry, and Reaction Mechanisms of 2 Fluoro 1 M Tolyl Ethanone

Nucleophilic and Electrophilic Reactivity of the Carbonyl Group

The carbonyl group is a primary site of reactivity in 2-Fluoro-1-(m-tolyl)ethanone. Its polarized carbon-oxygen double bond renders the carbonyl carbon electrophilic and susceptible to attack by a wide array of nucleophiles.

The electrophilic carbonyl carbon of this compound readily participates in nucleophilic addition reactions. evitachem.com This class of reactions is fundamental to ketone chemistry and involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. evitachem.comnih.gov

Reactions with Carbon Nucleophiles: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent carbon nucleophiles that can add to the carbonyl group. The reaction mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic carbonyl carbon. This is followed by protonation during an aqueous workup to yield a tertiary alcohol.

Reactions with Heteroatom Nucleophiles: Nucleophiles containing heteroatoms like oxygen, nitrogen, and sulfur also react with the carbonyl group. For instance, primary amines react to form imines through a nucleophilic addition-elimination mechanism. The reaction is catalyzed by acid and proceeds via a carbinolamine intermediate. Hydride reagents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), act as nucleophiles by delivering a hydride ion (H⁻) to the carbonyl carbon, resulting in the reduction of the ketone to a secondary alcohol.

Nucleophile TypeReagent ExampleIntermediateProduct Type
CarbonGrignard Reagent (e.g., CH₃MgBr)AlkoxideTertiary Alcohol
Heteroatom (Nitrogen)Primary Amine (e.g., R-NH₂)CarbinolamineImine
Heteroatom (Hydride)Sodium Borohydride (NaBH₄)AlkoxideSecondary Alcohol

This table provides an interactive overview of common nucleophilic addition reactions at the carbonyl group.

The presence of the carbonyl group activates the adjacent α-carbon, making the α-proton acidic and susceptible to removal by a base. The resulting enolate is a powerful nucleophile that can react with various electrophiles, allowing for the functionalization of the α-position. However, the presence of the α-fluoro atom complicates simple enolate chemistry due to potential β-elimination of fluoride (B91410).

Despite this, derivatization strategies can be employed. For instance, α-fluoroketones can participate in organocatalytic asymmetric reactions. Quinine-derived bifunctional urea has been shown to catalyze the cascade Michael-acyl transfer reaction between monofluorinated β-diketones and 5-alkenyl thiazolones, yielding fluorine-containing 4-acyloxy thiazoles with high enantioselectivity. nih.gov Such strategies highlight the potential for stereocontrolled α-functionalization. Furthermore, derivatization of hydroxyl groups, which can be formed from the reduction of the ketone, can be achieved using reagents like 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS) to enhance detectability in analytical methods like LC-MS/MS. nih.gov

Reactivity Pertaining to the Fluorine Atom and Fluoroalkyl Moiety

The carbon-fluorine bond is the strongest single bond in organic chemistry, yet under specific conditions, the fluorine atom in α-fluoroketones can be involved in unique transformations.

Defluorination, the cleavage of a C-F bond, is a challenging but increasingly important transformation. For α-fluoroketones, this can be achieved through both chemical and biological methods.

Hydrodefluorination: This process involves the replacement of a fluorine atom with a hydrogen atom. whiterose.ac.ukresearchgate.net Biocatalytic approaches using transaminase (TA) enzymes have proven effective for the hydrodefluorination of α-fluoroketones under mild, aqueous conditions. whiterose.ac.ukresearchgate.netcsic.es The reaction mechanism involves the formation of a ketimine adduct with the pyridoxamine phosphate (PMP) form of the enzyme's cofactor, followed by isomerization and the elimination of the fluoride ion. whiterose.ac.uk

Defluorinative Halogenation: Chemical methods can also achieve selective C-F bond activation. An organophosphorus-mediated, interrupted Perkow-type reaction can be used for the mild and selective monodefluorinative halogenation of perfluoroalkyl ketones. nih.gov This process replaces a single fluorine atom with chlorine, bromine, or iodine, creating versatile α-halodifluoroketone building blocks. nih.gov The mechanism is thought to proceed through a three-membered oxaphosphirane intermediate. nih.gov

Carbodefluorination: This strategy involves the cleavage of a C-F bond and the simultaneous formation of a C-C bond. A carbene-initiated rearrangement strategy has been reported for the carbodefluorination of fluoroalkyl ketones with β,γ-unsaturated alcohols, yielding α-mono- and α,α-difluoro-γ,δ-unsaturated ketones. scispace.com

Defluorination MethodReagents/CatalystKey FeatureProduct
Enzymatic HydrodefluorinationTransaminase (TA) enzymes, Amine donorMild, aqueous conditions; high conversionDe-fluorinated ketone
Defluorinative HalogenationOrganophosphorus reagent (e.g., phosphoramidite), Halogen sourceSelective mono-defluorinationα-Halodifluoroketone
CarbodefluorinationN-triftosylhydrazones (carbene precursor), β,γ-unsaturated alcoholC-F cleavage with C-C bond formationα-Fluoro-γ,δ-unsaturated ketone

This interactive table summarizes different methods for the defluorination of fluorinated ketones.

In the context of the aromatic ring, a fluorine substituent can act as a directing group in electrophilic aromatic substitution reactions. Specifically, fluorine is known to be a potent ortho-directing group for metalation reactions. researchgate.netsemanticscholar.org In reactions involving strong bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), fluorine can direct deprotonation to the adjacent carbon on the aromatic ring, forming an aryllithium intermediate. researchgate.net This intermediate can then be trapped by various electrophiles. For this compound, while the tolyl group itself has directing effects, the fluorine atom could potentially direct metalation to the position ortho to it on the aromatic ring, enabling regioselective functionalization.

Metal-Catalyzed and Organocatalyzed Transformations Involving this compound

Catalysis offers efficient and selective pathways for transforming complex molecules. Both metal complexes and small organic molecules can catalyze reactions involving α-fluoroketones.

Metal-Catalyzed Transformations: Transition metals are widely used to catalyze a variety of organic reactions. For substrates structurally related to this compound, metal catalysts are key. For example, various metal triflates (In, Sn, Si) can catalyze the cycloisomerization of allenyl ketones, proceeding through a whiterose.ac.uknih.gov-alkyl shift to form highly substituted furans. nih.gov Sequential reactions combining aldol condensation with transition metal-catalyzed additions of arylboronic acids provide an efficient route to β-arylated ketones. nih.gov Rhodium(I) catalysts, in particular, have been used in asymmetric versions of this reaction. nih.gov These examples demonstrate the potential for metal-catalyzed C-C bond-forming reactions in the vicinity of the ketone functionality.

Organocatalyzed Transformations: Organocatalysis avoids the use of metals and often provides high levels of stereocontrol. As mentioned previously, quinine-derived bifunctional ureas can catalyze asymmetric cascade reactions of monofluorinated β-diketones. nih.gov This highlights the utility of organocatalysis in constructing complex chiral molecules containing fluorine. The mechanism typically involves the activation of substrates through the formation of hydrogen bonds with the catalyst, orienting them for a stereoselective reaction.

Catalyst TypeCatalyst ExampleReaction TypeKey Transformation
Metal CatalystIndium(III) triflateCycloisomerizationAllenyl ketone to furan
Metal Catalyst[Rh(COD)Cl]₂ / Chiral phosphite ligandSequential Aldol Addition/Asymmetric 1,4-AdditionAldehyde + Ketone + Arylboronic acid to chiral β-aryl ketone
OrganocatalystQuinine-derived ureaCascade Michael-acyl transferβ-Diketone + Thiazolone to chiral 4-acyloxy thiazole

This interactive table showcases examples of metal- and organocatalyzed transformations relevant to α-fluoroketones.

Cross-Coupling Reactions and C-C Bond Formations

While specific studies on palladium-catalyzed cross-coupling reactions involving this compound are not extensively documented, the reactivity of the analogous α-haloketones provides a strong basis for predicting its behavior. α-haloketones are effective alkylating agents and can participate in various C-C bond-forming reactions. nih.govwikipedia.org The carbon-halogen bond at the α-position is susceptible to oxidative addition to a low-valent transition metal, such as Palladium(0), a key step in many cross-coupling cycles.

For instance, the Suzuki-Miyaura coupling, which typically pairs an organoboron reagent with an organic halide, could potentially be applied to this compound. The general mechanism would involve:

Oxidative Addition: A Pd(0) catalyst inserts into the C-F bond of this compound to form a Pd(II) complex. It is important to note that the C-F bond is significantly stronger and less reactive in oxidative addition than C-Cl, C-Br, or C-I bonds, often requiring specialized catalyst systems.

Transmetalation: An organoboron compound, such as a boronic acid (R-B(OH)₂), transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst.

Catalyst systems generated from Pd(dba)₂ and phosphine ligands like tri(o-tolyl)phosphine have proven effective for the coupling of α-bromocarbonyl compounds with arylboronic acids. nih.gov A similar approach, likely requiring more forcing conditions or highly active catalysts, could be envisioned for the fluoro analogue.

Beyond cross-coupling, the α-carbon of this compound is an electrophilic site for C-C bond formation via nucleophilic substitution with carbanions or enolates. nih.gov

Enantioselective and Diastereoselective Reactions

The carbonyl group in this compound allows for stereoselective transformations, particularly in the synthesis of chiral α-fluoro alcohols, which are valuable building blocks.

Diastereoselective Reduction: The reduction of the ketone functionality can proceed with high diastereoselectivity, especially when a chiral center is already present or when using chiral reducing agents. For α-fluoroketones, chelation control is a powerful strategy to influence the stereochemical outcome of hydride reductions. The use of certain Lewis acids, such as titanium tetrachloride (TiCl₄), can force the reaction to proceed through a rigid, chelated intermediate. acs.org

In this model, the Lewis acid coordinates to both the carbonyl oxygen and the α-fluorine atom. This chelation locks the conformation of the molecule, and the hydride reagent will preferentially attack from the less sterically hindered face, leading to a high diastereomeric excess of the syn-fluoroalcohol. In the absence of a chelating Lewis acid, the reaction is governed by non-chelation models like the Felkin-Ahn model, where stereoselectivity arises from minimizing steric and electronic repulsions, often leading to the anti-fluoroalcohol. acs.org

Lewis AcidReductantDiastereomeric Ratio (syn:anti)Reference
NoneLiBH₄Varies (Non-chelation control) acs.org
TiCl₄LiBH₄High (Chelation control) acs.org

Enantioselective Reactions: Biocatalysis offers a route for stereoselective transformations. While the amination of α-fluoroketones with some enzymes can yield mixtures of products, other enzymes like transaminases have been shown to perform regio- or stereoselective hydrodefluorination, converting the α-fluoroketone into the corresponding ketone. whiterose.ac.ukresearchgate.net This process highlights the potential for enzymatic systems to differentiate between enantiotopic faces or prochiral substrates, although it results in the removal of the fluorine atom.

Photochemical and Electrochemical Reactivity Studies

Photoinduced Transformations and Radical Chemistry

The photochemical behavior of ketones is well-established and typically involves the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital (n → π* transition). scribd.com For this compound, irradiation with UV light is expected to initiate characteristic ketone photoreactions.

Norrish Type I Cleavage: This is a primary photochemical process for ketones and involves the homolytic cleavage of the α-carbon-carbonyl carbon bond. For this compound, this would lead to the formation of an m-tolylacyl radical and a fluoromethyl radical.

C₈H₇(=O)CH₂F + hν → [C₈H₇(=O)•] + [•CH₂F]

These resulting radicals can then undergo various secondary reactions, such as decarbonylation, recombination, or hydrogen abstraction from the solvent, leading to a complex mixture of products. scribd.com

Photoreduction: In the presence of a suitable hydrogen donor (R-H), the excited ketone can abstract a hydrogen atom, leading to the formation of a ketyl radical. This can then dimerize to form a pinacol or abstract another hydrogen atom to yield the corresponding secondary alcohol, 2-fluoro-1-(m-tolyl)ethanol.

Aldehydes and ketones are known to participate in radical reactions, generating intermediate oxygen-centered and carbon-centered radicals. libretexts.org The presence of the α-fluorine atom can influence the stability and subsequent reaction pathways of these radical intermediates.

Electrochemical Synthesis and Redox Behavior

Electrochemical methods provide an alternative pathway for inducing redox reactions without the need for chemical reagents. gre.ac.uk The electrochemical behavior of this compound would involve both reduction and oxidation processes.

Electrochemical Reduction: At the cathode, the compound can accept electrons. The most likely site for reduction is the carbonyl group. One-electron reduction would lead to a radical anion, which could dimerize to form a pinacol derivative or be further reduced to a dianion and protonated to form the alcohol, 2-fluoro-1-(m-tolyl)ethanol. Under certain conditions, reductive cleavage of the carbon-fluorine bond could also occur, although this is generally more difficult than for other halogens.

Electrochemical Oxidation: At the anode, the molecule can be oxidized by removing electrons. gre.ac.uk Oxidation could potentially occur at the aromatic ring, especially at the positions activated by the methyl group. Another possibility is the oxidation of the enol or enolate form of the ketone, which could lead to α-functionalization. Electrochemical methods have been developed for the synthesis of α-enaminones from aryl ketones, suggesting that the α-position can be made reactive under oxidative conditions. nih.gov

The redox potentials for these processes could be determined using techniques like cyclic voltammetry, providing insight into the thermodynamics of its electron transfer reactions. sciencepublishinggroup.com

Advanced Spectroscopic and Structural Elucidation Techniques for Mechanistic and Electronic Characterization of 2 Fluoro 1 M Tolyl Ethanone and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution NMR spectroscopy is a cornerstone for the detailed characterization of 2-fluoro-1-(m-tolyl)ethanone in solution. By analyzing various NMR-active nuclei, a wealth of information regarding the molecule's conformation, electronic environment, and dynamic behavior can be obtained.

Multi-nuclear NMR spectroscopy, encompassing ¹H, ¹³C, and ¹⁹F nuclei, provides a fundamental basis for the structural assignment of this compound.

¹H NMR: The proton NMR spectrum offers initial insights into the aromatic and aliphatic regions of the molecule. The protons on the tolyl ring exhibit characteristic splitting patterns and chemical shifts influenced by the methyl and acetylfluoride substituents. The methylene (B1212753) protons adjacent to the fluorine atom show a distinctive doublet due to coupling with the ¹⁹F nucleus, with a typical coupling constant (J-coupling) of approximately 47 Hz. cas.cn

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon and the carbon directly bonded to fluorine are particularly informative. The carbonyl carbon signal is often observed as a doublet due to coupling with the adjacent fluorine atom. amazonaws.com The carbon of the fluoromethyl group exhibits a large one-bond C-F coupling constant, typically in the range of 180-185 Hz. amazonaws.com

¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is a powerful tool for studying fluorinated compounds. researchgate.net For this compound, the ¹⁹F NMR spectrum typically shows a triplet, resulting from coupling to the adjacent methylene protons. cas.cn The chemical shift of the fluorine atom is sensitive to its electronic environment and can provide insights into intermolecular interactions.

Table 1: Representative NMR Data for 2-Fluoro-1-phenylethanone Analogs

NucleusChemical Shift (ppm)Coupling Constant (J, Hz)Assignment
¹H~5.5d, J ≈ 47.0-CH₂F
¹³C~83-84d, J ≈ 182-184-C H₂F
¹³C~192-193d, J ≈ 16C =O
¹⁹F~-230t, J ≈ 47.0-CH₂F

Data compiled from analogous structures reported in the literature. cas.cnamazonaws.com

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning NMR signals and elucidating the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments establish correlations between protons that are coupled to each other, confirming the connectivity of the aromatic protons on the tolyl ring and the coupling between the methylene protons and the methyl group protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded ¹H and ¹³C nuclei. nih.gov This is crucial for assigning the carbon signals of the tolyl ring and confirming the assignment of the fluoromethyl carbon. nih.govbiointerfaceresearch.com

These 2D NMR techniques, when used in combination, provide a detailed and reliable structural elucidation of this compound.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for investigating the structure and dynamics of materials in the solid state, providing information that is complementary to single-crystal X-ray diffraction. americanpharmaceuticalreview.comnih.gov It is particularly useful for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. researchgate.netsci-hub.se

For this compound, ssNMR can be employed to:

Characterize different polymorphic forms by identifying variations in chemical shifts and peak multiplicities that arise from different crystal packing arrangements.

Probe intermolecular interactions, such as hydrogen bonding or other weak interactions, through changes in chemical shifts and by using specific pulse sequences to measure internuclear distances.

Study the dynamics of the molecule in the solid state, such as the rotation of the methyl group or conformational changes.

The presence of the fluorine atom can be particularly advantageous in ssNMR studies due to the high sensitivity of the ¹⁹F nucleus. doabooks.orgnih.gov However, the strong dipolar couplings involving fluorine can also lead to broad lines, which can be addressed by techniques such as high-power decoupling and magic-angle spinning (MAS). rsc.orgrsc.org

X-ray Crystallography for Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and details of intermolecular interactions. uhu-ciqso.es

Key structural features that can be determined include:

The conformation of the molecule, particularly the torsion angle between the carbonyl group and the aromatic ring.

The precise C-F, C=O, and C-C bond lengths and angles, which can be compared with theoretical calculations.

The planarity of the aromatic ring and the orientation of the substituents.

For challenging compounds, including those that are air-sensitive, specialized handling techniques can be employed to obtain high-quality diffraction data. ncl.ac.uk

Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecules in a specific stoichiometric ratio. mdpi.comnih.gov This approach can be used to modify the physicochemical properties of a compound or to study intermolecular interactions.

In the context of this compound, co-crystallization studies could be designed to:

Investigate the role of the fluorine atom and the carbonyl group in forming hydrogen bonds or other non-covalent interactions with co-former molecules. rsc.org

Form supramolecular assemblies with predictable architectures based on an understanding of intermolecular forces like π-π stacking and halogen bonding. nih.govrsc.orgrsc.orgutexas.edu

Potentially trap and characterize reactive intermediates or different conformational isomers of this compound in the solid state.

Various methods can be employed for co-crystallization, including solvent evaporation, slow cooling of a saturated solution, and solvent layering. unifr.ch The choice of solvent can be critical in determining the outcome of a co-crystallization experiment. mdpi.com The resulting co-crystals can then be analyzed by single-crystal X-ray diffraction to reveal the details of the supramolecular assembly. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative and quantitative analysis of molecular structures. It provides detailed information about the vibrational modes of functional groups and can be used to study intermolecular forces such as hydrogen bonding.

The IR and Raman spectra of this compound are characterized by distinct bands corresponding to its key functional groups. The carbonyl (C=O) stretching vibration is a particularly strong and sharp absorption in the IR spectrum, typically appearing in the region of 1650-1700 cm⁻¹. The exact position of this band is sensitive to the electronic environment and any intermolecular interactions.

The presence of the fluorine atom and the methyl group on the tolyl ring also gives rise to specific vibrational modes. The C-F stretching vibration is expected in the 1000-1400 cm⁻¹ region of the IR spectrum. The methyl group exhibits symmetric and asymmetric stretching and bending vibrations. For instance, the asymmetric and symmetric C-H stretching of the methyl group are typically observed around 2962 cm⁻¹ and 2872 cm⁻¹, respectively.

Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
Carbonyl (C=O) Stretch1671 - 1674IR
C-F Stretch1000 - 1400IR
Asymmetric CH₃ Stretch~2962IR, Raman
Symmetric CH₃ Stretch~2872IR, Raman
Aromatic C-H Stretch3000 - 3100IR, Raman
Aromatic C=C Stretch1400 - 1600IR, Raman

This table presents typical wavenumber ranges for the key functional groups in this compound.

In the condensed phase, molecules of this compound can interact with each other through various intermolecular forces, including dipole-dipole interactions and potentially weak C-H···O or C-H···F hydrogen bonds. These interactions can lead to shifts in the vibrational frequencies of the involved functional groups. For example, hydrogen bonding to the carbonyl oxygen would typically cause a red shift (a shift to lower wavenumbers) in the C=O stretching frequency.

Furthermore, due to the rotational freedom around the single bonds, this compound can exist as different conformational isomers. These conformers may have distinct vibrational spectra, and their relative populations can sometimes be studied by analyzing the temperature dependence of the spectral features. Computational chemistry is often employed in conjunction with experimental spectroscopy to assign vibrational modes to specific conformers and to understand the energetic differences between them. The study of fluorinated ethanes has shown the existence of rotational isomers with distinct symmetries and vibrational fundamentals. osti.gov

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis for Mechanistic Insights

High-resolution mass spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation pathways upon ionization. scispace.com This information is critical for confirming the structure of a compound and for gaining insights into its chemical reactivity and stability.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its exact mass. Subsequent fragmentation of this molecular ion provides a unique fingerprint of the molecule. The fragmentation pathways are governed by the relative stabilities of the resulting ions and neutral fragments.

A plausible fragmentation pathway for this compound would involve the cleavage of the bond between the carbonyl group and the fluoromethyl group, leading to the formation of a stable m-tolyl acylium ion. Another likely fragmentation is the loss of the fluoromethyl radical.

Fragment Ion (m/z) Proposed Structure/Formula Fragmentation Pathway
152[C₉H₉FO]⁺Molecular Ion
119[C₈H₇O]⁺Loss of CH₂F radical
91[C₇H₇]⁺Loss of CO and subsequent rearrangement
33[CH₂F]⁺Cleavage of the CO-CH₂F bond

This table outlines the expected major fragment ions of this compound in an EI mass spectrum.

By meticulously analyzing the fragmentation patterns, researchers can deduce the connectivity of atoms within the molecule and infer the relative strengths of chemical bonds. This information is invaluable for understanding reaction mechanisms where this compound might be an intermediate or a product. The study of related compounds has demonstrated the utility of HRMS in characterizing complex molecules and their interactions. rsc.orgresearchgate.net

Computational and Theoretical Investigations of 2 Fluoro 1 M Tolyl Ethanone

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in determining the electronic structure and predicting the reactivity of molecules. These methods model the electron distribution and energy levels within a molecule, offering a window into its chemical behavior. For aromatic ketones, DFT calculations have been successfully used to analyze structural parameters, vibrational frequencies, and electronic properties. rsc.orgphyschemres.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is indicative of nucleophilic sites, while the LUMO, an electron acceptor, points to electrophilic sites. physchemres.org For a molecule like 2-Fluoro-1-(m-tolyl)ethanone, the HOMO is expected to be localized on the π-system of the tolyl ring, whereas the LUMO would likely be a π* antibonding orbital centered on the carbonyl group. rsc.org The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the most negative potential would be expected around the electronegative oxygen atom of the carbonyl group and the fluorine atom, marking them as sites for interaction with electrophiles or hydrogen bond donors.

Theoretical calculations are instrumental in predicting spectroscopic data and determining the most stable conformations of a molecule. DFT calculations have been shown to be consistent with experimental findings for various acetophenone (B1666503) derivatives. nih.gov

A key structural feature of α-haloacetophenones is the rotational preference around the bond connecting the carbonyl group and the α-carbon. For 2'-fluoro-substituted acetophenone derivatives, computational studies and X-ray crystallography have revealed a distinct preference for the s-trans conformation, where the fluorine and carbonyl oxygen atoms are oriented away from each other. nih.gov The s-cis conformer, where these two electronegative atoms would be in a syn-periplanar arrangement, is destabilized by strong electrostatic repulsion. nih.gov This preference for the s-trans conformer is a critical factor in its reactivity and intermolecular interactions and can be utilized in drug design. nih.gov The stability of this conformation is also influenced by the solvent, with through-space NMR spin-spin coupling constants between fluorine and the acetyl protons showing a linear correlation with the solvent's dielectric constant. nih.gov

Table 1: Conformational Preference in 2'-Fluoroacetophenone (B1202908) Derivatives
ConformerRelative Orientation (F vs. C=O)Predicted StabilityReason
s-transAnti-periplanar (180°)More Stable (Preferred)Minimized electrostatic repulsion between electronegative F and O atoms. nih.gov
s-cisSyn-periplanar (0°)Less StableStrong electrostatic repulsion between F and O atoms. nih.gov

Molecular Dynamics Simulations for Conformational Space and Solvation Effects

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational changes and the effects of the surrounding environment, such as solvents. While specific MD simulations focusing on the complete conformational space and solvation of this compound were not found, studies on related compounds highlight the importance of such dynamics.

For instance, investigations into the photodissociation dynamics of its parent compound, meta-methyl-acetophenone, using intense femtosecond pulses have followed molecular motions on a femtosecond timescale. msu.edu Interestingly, no oscillations were observed for the meta-isomer, unlike its ortho and para counterparts, suggesting that the substituent position significantly impacts the molecule's dynamic behavior under photoexcitation. msu.edu

Furthermore, the influence of solvents on the properties of 2'-fluoroacetophenone derivatives has been explored computationally. DFT calculations have been used to study the solvent effect on NMR coupling constants, which demonstrates how the solvent environment can modulate the electronic structure and conformational equilibrium of the molecule. nih.gov These studies attribute the changes in coupling constants to the dielectric constant of the solvent, indicating that polar solvents can influence the conformational preference. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the intricate steps of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, chemists can elucidate reaction mechanisms and understand what drives a particular chemical transformation.

A detailed DFT study on the BCl₃-promoted chloroboration of various carbonyl compounds provides significant insight into the reactivity of the carbonyl group in 1-(m-tolyl)ethanone, the parent compound of this compound. rsc.orgresearchgate.net The reaction involves the coordination of the Lewis acid BCl₃ to the carbonyl oxygen, followed by the transfer of a chloride anion to the carbonyl carbon. rsc.org

Computational analysis identified the key intermediates and transition states for this process. For 1-(m-tolyl)ethanone, the formation of the initial coordinated complex is followed by a transition state leading to a zwitterionic intermediate, which then proceeds through a second transition state for the chloride transfer to yield the final product. rsc.org The calculated free energies show that the presence of the meta-methyl group influences the stability of the transition states compared to both the unsubstituted acetophenone and the para-substituted isomer. rsc.orgresearchgate.net Specifically, the key chloride-transfer transition state (K-Ts6) for the meta-isomer is calculated to be more stable than the equivalent state for the para-isomer by 2.3 kcal/mol. rsc.org

Table 2: DFT-Computed Free Energies (kcal/mol) for the Chloroboration of 1-(m-tolyl)ethanone
SpeciesDescriptionRelative Free Energy (kcal/mol)
A-Intr5Coordinated Complex2.8 rsc.org
K-Ts5First Transition State2.6 rsc.org
K-Intr6IntermediateNot specified
K-Ts6Chloride Transfer Transition State13.4 rsc.orgresearchgate.net
K-Intr7Product ComplexNot specified

The aforementioned BCl₃-promoted chloroboration serves as a prime example of a Lewis acid-catalyzed reaction mechanism elucidated through simulation. The BCl₃ acts as a catalyst by activating the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the chloride ion.

Structure-Reactivity Relationship (SRR) Studies Based on Theoretical Models

Theoretical models are instrumental in elucidating the intricate relationship between the molecular structure of this compound and its chemical reactivity. By employing computational methods, such as Density Functional Theory (DFT), it is possible to dissect the electronic and steric contributions of its constituent functional groups—the m-tolyl ring and the α-fluoroacetyl moiety—to predict its behavior in chemical reactions.

The reactivity of this compound is primarily centered around the electrophilic nature of the carbonyl carbon and the potential for nucleophilic substitution at the α-carbon. Theoretical studies on analogous structures provide a framework for understanding how the interplay of substituents governs the molecule's reactivity profile.

Influence of the m-Tolyl Group

The m-tolyl group, a benzene (B151609) ring substituted with a methyl group at the meta position relative to the acetyl group, modulates the electronic properties of the carbonyl function. The methyl group is generally considered weakly electron-donating through an inductive effect. In the meta position, its ability to donate electron density into the aromatic ring via resonance is absent. Consequently, its primary influence is a weak inductive effect that slightly alters the electron density of the aromatic system without significantly diminishing the electrophilicity of the carbonyl carbon, as compared to para-substituted analogues.

Computational studies on the related compound, 1-(m-tolyl)ethanone, during BCl₃-promoted chloroboration reactions, support this understanding. DFT calculations revealed that the energy barrier for the reaction of 1-(m-tolyl)ethanone is distinct from that of its para-substituted counterpart, 1-(p-tolyl)ethanone, highlighting the subtle but significant electronic influence of the substituent's position. This suggests that the m-tolyl group in this compound provides a specific electronic environment at the carbonyl center that is finely tuned by its substitution pattern.

Influence of the α-Fluoro Substituent

The presence of a fluorine atom on the carbon adjacent (alpha) to the carbonyl group has a profound and complex impact on reactivity.

Inductive Effect: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). This effect polarizes the Cα-C(O) bond, which in turn significantly increases the partial positive charge (electrophilicity) on the carbonyl carbon. This makes the carbonyl group in α-fluoroketones generally more susceptible to nucleophilic attack compared to their non-halogenated parent compounds. beilstein-journals.orgbeilstein-journals.org

Stereoelectronic Effects and Conformation: The reactivity of α-fluoroketones is not governed by inductive effects alone. Stereoelectronic interactions, which depend on the spatial orientation of orbitals, play a critical role. Theoretical models indicate that the reactivity of α-haloketones is highly dependent on the dihedral angle between the C-X (halogen) bond and the C=O bond. beilstein-journals.orgbeilstein-journals.org Maximum activation of the carbonyl group is achieved through hyperconjugation between the C-F σ* antibonding orbital and the C=O π* orbital, which is optimal when the O=C-C-F dihedral angle is approximately 90°. beilstein-journals.org

However, computational studies on α-fluoroacetophenone, a closely related model, have shown that its lowest energy conformation deviates significantly from this ideal reactive geometry. beilstein-journals.org The most stable conformation for α-fluoroacetophenone was found to have an O=C-C-F dihedral angle of around 140° in the gas phase. beilstein-journals.org Accessing the more reactive, orthogonal conformation is energetically less favorable for α-fluoroketones compared to their chloro- and bromo-analogues. beilstein-journals.orgnih.gov This conformational restraint can lead to the counterintuitive observation that α-fluoroketones are sometimes slightly less reactive than other α-haloketones in certain reactions, despite fluorine's superior electronegativity. beilstein-journals.orgbeilstein-journals.org

Integrated Reactivity Profile

The structure-reactivity relationship for this compound is a composite of these effects. The m-tolyl group provides a baseline level of electrophilicity at the carbonyl, which is then dramatically enhanced by the inductive effect of the α-fluorine atom. However, the ultimate reactivity towards nucleophiles is modulated by the conformational energetics required to align the C-F and C=O bonds for optimal orbital overlap. Therefore, any theoretical prediction of its reactivity must account for the energy barrier to achieve this reactive conformation.

The table below summarizes key computed properties for the molecule, which serve as foundational data for more complex theoretical models.

Table 1: Computed Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₉FOPubChem beilstein-journals.org
Molecular Weight152.16 g/molPubChem beilstein-journals.org
XLogP32.3PubChem beilstein-journals.org
Hydrogen Bond Donor Count0PubChem beilstein-journals.org
Hydrogen Bond Acceptor Count1PubChem beilstein-journals.org
Rotatable Bond Count2PubChem beilstein-journals.org
Polar Surface Area17.1 ŲPubChem beilstein-journals.org

The following table outlines the key findings from theoretical studies on related structures that inform the structure-reactivity relationship of this compound.

Table 2: Summary of Theoretical Findings on Structural Influences on Reactivity

Structural FeatureTheoretical FindingImplication for ReactivitySource
α-Fluorine AtomStrong inductive electron withdrawal (-I effect).Increases the electrophilicity of the carbonyl carbon. beilstein-journals.orgbeilstein-journals.org
α-Fluorine AtomThe most stable ground-state conformation is not the most reactive one. An energy barrier exists to rotate into the conformation where the C-F σ* and C=O π* orbitals have optimal overlap.Overall reactivity is a balance between electronic activation and the energetic cost of achieving the reactive conformation. May be less reactive than other α-haloketones. beilstein-journals.orgbeilstein-journals.org
m-Tolyl GroupThe meta-methyl group has a weak inductive effect and no resonance effect on the carbonyl group.Subtly modulates the electronic environment of the carbonyl group, differentiating its reactivity from ortho- and para-isomers.Inferred from studies on 1-(m-tolyl)ethanone

Applications of 2 Fluoro 1 M Tolyl Ethanone As a Synthon in Advanced Organic Synthesis and Materials Research

Building Block for Complex Heterocyclic Compounds and Natural Product Synthesis

The reactivity of the α-fluoroketone moiety in 2-Fluoro-1-(m-tolyl)ethanone makes it a prime candidate for the synthesis of a variety of heterocyclic structures, which are core components of many natural products and pharmaceutically active compounds.

Precursor for Nitrogen, Oxygen, and Sulfur-Containing Heterocycles

This compound serves as a versatile precursor for a range of heterocyclic systems due to the electrophilic nature of the carbonyl carbon and the ability of the fluorine atom to act as a leaving group in certain nucleophilic substitution reactions.

Nitrogen-Containing Heterocycles: This compound is a potential substrate for the synthesis of nitrogen-containing heterocycles such as pyrimidines. For instance, in reactions with amidines, α-haloketones can undergo condensation to form the pyrimidine core. While specific examples with this compound are not extensively documented, the general reactivity of α-fluoroketones suggests its utility in such transformations.

Oxygen-Containing Heterocycles: The synthesis of oxazoles can be achieved through reactions of α-haloketones with amides. A common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMIC) and aldehydes or ketones. The reactivity of the ketone in this compound makes it a plausible starting material for building oxazole rings.

Sulfur-Containing Heterocycles: A well-established route to thiazoles is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. This compound, as an α-fluoroketone, is a suitable candidate for this reaction, where it would provide the C-C-O fragment of the resulting thiazole ring. The reaction typically proceeds by condensation and cyclization to afford the substituted thiazole.

Potential Heterocyclic Synthesis Pathways
Heterocycle TypeGeneral ReactantsPotential Product Scaffold
ThiazoleThioamide2-Amino-4-(m-tolyl)thiazole derivative
PyrimidineAmidine2,4-Disubstituted-6-(m-tolyl)pyrimidine
OxazoleTosylmethylisocyanide (TosMIC)5-(m-tolyl)oxazole derivative

Role in Biomimetic Synthesis Research

Biomimetic synthesis aims to mimic natural biosynthetic pathways to construct complex molecules. While direct applications of this compound in biomimetic synthesis are not widely reported, the use of fluorinated building blocks is a growing area of interest. Fluorine's unique properties can be used to probe biological processes or to enhance the stability and bioavailability of natural product analogues. The m-tolyl group also provides a structural motif present in some natural products, suggesting that fluorinated derivatives could be used to create novel bioactive compounds.

Development of Chiral Ligands and Organocatalysts Incorporating the this compound Scaffold

The development of chiral ligands and organocatalysts is crucial for asymmetric synthesis, which is the selective production of one enantiomer of a chiral molecule. The rigid aromatic scaffold of this compound, combined with its reactive handles (the ketone and the potential for functionalization of the aromatic ring), makes it an interesting platform for designing new catalysts.

Although specific examples of chiral ligands or organocatalysts derived directly from this compound are not prevalent in the literature, the general class of compounds is relevant. For instance, quinine-derived bifunctional urea catalysts have been used in reactions involving monofluorinated β-diketones to synthesize fluorinated 4-acyloxy thiazoles with high enantioselectivity. This demonstrates the utility of fluorinated ketones as substrates in asymmetric catalysis. It is plausible that the this compound scaffold could be incorporated into the structure of a chiral ligand or organocatalyst to influence the stereochemical outcome of a reaction.

Precursor for Advanced Materials and Functional Molecules in Research

The unique electronic properties conferred by the fluorine atom make this compound an intriguing candidate for the synthesis of advanced materials with tailored optical and electronic properties.

Monomers for Specialized Polymers with Tunable Properties

Fluorinated polymers often exhibit desirable properties such as thermal stability, chemical resistance, and low surface energy. While the direct polymerization of this compound is not a common application, it could be chemically modified to produce a polymerizable monomer. For example, the ketone functionality could be converted into a vinyl group, or the aromatic ring could be functionalized with a polymerizable group like a styrenic or acrylic moiety. The incorporation of the fluorinated m-tolyl group into a polymer backbone could influence properties such as solubility, thermal behavior, and dielectric constant.

Potential Polymer Properties Influenced by Fluorination
PropertyPotential Influence of Fluoro-tolyl Group
Thermal StabilityIncreased due to the strength of the C-F bond.
SolubilityModified, potentially increasing solubility in specific organic solvents.
Dielectric ConstantLowered, which is desirable for microelectronics applications.

Advanced Analytical Methodologies for Detection and Quantification of 2 Fluoro 1 M Tolyl Ethanone in Research Matrices

Development of High-Performance Chromatographic Methods

High-performance chromatographic techniques are fundamental for the separation, identification, and quantification of 2-Fluoro-1-(m-tolyl)ethanone. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte and the complexity of the sample matrix.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It is exceptionally well-suited for assessing the purity of synthesized batches and for detecting trace amounts of the compound and related impurities.

In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. Semi-polar columns are often effective for separating fluorinated ketones. pfascentral.org Following separation, the molecules are ionized, commonly through electron ionization (EI) or chemical ionization (CI), and the resulting fragments are detected by a mass spectrometer. nih.gov The mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive structural elucidation and identification. For fluorinated compounds, negative-ion chemical ionization (NICI) can be particularly advantageous, as the electronegative fluorine atoms enhance the formation of stable negative ions, leading to high sensitivity and selectivity. nih.gov This method is crucial for identifying trace-level byproducts in a synthesis reaction or for monitoring low concentrations in research samples. mdpi.com

Table 1: Illustrative GC-MS Parameters for this compound Analysis

ParameterTypical SettingRationale
GC ColumnDB-624 (6% cyanopropylphenyl-94% dimethylpolysiloxane) or equivalentProvides good separation for polar and fluorinated compounds. pfascentral.org
Injector Temperature250 °CEnsures complete volatilization of the analyte without thermal degradation.
Oven ProgramInitial temp 60 °C, ramp to 280 °C at 10 °C/minAllows for separation of components with a wide range of boiling points.
Ionization ModeNegative-Ion Chemical Ionization (NICI)Enhances sensitivity for electronegative fluorinated compounds. nih.gov
Mass AnalyzerQuadrupoleOffers robust and reliable mass filtering for routine analysis.

For analyzing this compound in complex matrices such as wastewater, biological fluids, or process streams, liquid chromatography-mass spectrometry (LC-MS) is often the method of choice. chromatographyonline.com LC-MS is ideal for compounds that may not be sufficiently volatile or stable for GC analysis and offers high sensitivity and selectivity. nih.gov

The separation in LC is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase columns (e.g., C18) are commonly used for moderately polar organic molecules. The key advantage of LC-MS lies in its versatile ionization sources that operate at atmospheric pressure, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). pfascentral.org These "soft" ionization techniques minimize fragmentation, typically yielding a prominent molecular ion peak, which is crucial for accurate mass determination. Tandem mass spectrometry (LC-MS/MS) further enhances selectivity by isolating the molecular ion and subjecting it to collision-induced dissociation, creating specific fragment ions that are used for highly confident quantification. nih.gov This makes LC-MS/MS an indispensable tool for quantifying trace levels of this compound in challenging sample types. chromatographyonline.comnih.gov

Table 2: Illustrative LC-MS/MS Parameters for this compound Analysis

ParameterTypical SettingRationale
LC ColumnReversed-Phase C18 (e.g., 100 x 2.1 mm, 2.6 µm)Standard for separation of moderately polar organic compounds.
Mobile PhaseGradient of water and acetonitrile (B52724) (both with 0.1% formic acid)Provides efficient elution and promotes ionization.
Ionization SourceAtmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)Effective for ionizing a wide range of compounds, including neutral ketones. pfascentral.org
Mass SpectrometryTandem Quadrupole (MS/MS)Allows for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM). nih.gov
MRM TransitionParent Ion (e.g., [M+H]+) → Specific Fragment Ion(s)Ensures high specificity by monitoring a unique fragmentation pathway.

The structure of this compound contains a stereocenter at the alpha-carbon bearing the fluorine atom, meaning it can exist as a pair of enantiomers. In stereoselective synthesis research, determining the enantiomeric purity (or enantiomeric excess) of the product is critical. Chiral chromatography is the definitive method for this assessment.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Both GC and LC can be adapted for chiral separations. Chiral columns are often based on derivatives of cyclodextrins, polysaccharides, or other chiral selectors. The separation allows for the quantification of the individual enantiomers, providing a direct measure of the success of an asymmetric synthesis.

Table 3: Common Chiral Stationary Phases for Separation of Ketones

CSP TypeChiral Selector ExampleTypical Application
Polysaccharide-basedCellulose or Amylose derivatives (e.g., Chiralcel OD, Chiralpak AD)Broad applicability for a wide range of chiral compounds in LC.
Cyclodextrin-basedDerivatized β- or γ-cyclodextrinsCommonly used in both GC and LC for resolving enantiomers.
Pirkle-type (Brush-type)π-acidic or π-basic moieties (e.g., Dinitrobenzoyl phenylglycine)Separation based on π-π interactions, hydrogen bonding, and dipole-dipole interactions.

Spectroscopic Methods for In-Situ Reaction Monitoring and Process Analytical Technology (PAT) in Research

Process Analytical Technology (PAT) involves the use of real-time analytical tools to design, analyze, and control manufacturing processes. mt.combruker.com For the synthesis of this compound, in-situ spectroscopic methods are invaluable for monitoring reaction progress, understanding kinetics, and ensuring process safety and efficiency. rsc.orgacs.org

Spectroscopic probes can be inserted directly into the reaction vessel, providing continuous data without the need for sampling. rsc.org Fourier-transform infrared (FTIR) spectroscopy is particularly useful for tracking the conversion of functional groups. For example, one could monitor the disappearance of the C=O stretch of a starting material and the appearance of the distinct C=O and C-F vibrations of the this compound product. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy, especially benchtop or flow-NMR systems, can offer detailed, real-time structural information on reactants, intermediates, and products, allowing for a comprehensive understanding of the reaction pathway. nanalysis.combeilstein-journals.org These PAT tools enable researchers to optimize reaction conditions (e.g., temperature, reagent addition) on the fly, leading to improved yield, purity, and process robustness. mt.com

Table 4: Comparison of In-Situ Spectroscopic PAT Tools for Reaction Monitoring

TechniqueInformation ProvidedAdvantagesLimitations
FTIR/RamanFunctional group changes, concentration of key species. acs.orgFast, robust, relatively low cost, applicable to liquids and slurries.Complex spectra can be difficult to interpret without chemometrics.
NMRDetailed molecular structure, quantification of all species. nanalysis.comHighly specific and quantitative, excellent for mechanistic studies. beilstein-journals.orgLower sensitivity, higher equipment cost, potential for magnetic field interference.
UV-VisConcentration of chromophoric species.Simple, sensitive for compounds with strong UV absorbance.Low specificity, susceptible to interference from other absorbing species.

Environmental Research on Degradation Pathways and Fate in Model Systems

Microbial degradation of fluorinated aromatic compounds can occur, but it is often a slow process. researchgate.netnih.gov Microorganisms may initially attack more susceptible parts of the molecule, such as the carbonyl group or the aromatic ring, through oxidation or reduction. mdpi.com This initial transformation can activate the C-F bond, making it more susceptible to subsequent cleavage. mdpi.com However, many highly fluorinated compounds are resistant to biodegradation. mdpi.com Research in model ecosystems (e.g., soil microcosms, activated sludge) is necessary to determine if competent microbial strains exist and to identify the metabolic pathways and potential persistent transformation products. researchgate.net

Photodegradation is a significant abiotic pathway for the transformation of organic compounds in the environment. For this compound, its fate in aquatic and atmospheric systems would be influenced by its interaction with sunlight.

In aquatic environments, direct photolysis may occur if the compound absorbs light at wavelengths present in the solar spectrum. Indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals (•OH) or singlet oxygen, is often a more important degradation mechanism.

In the atmosphere, volatile organic compounds are primarily degraded by gas-phase reactions with •OH radicals. acs.org The reaction of •OH with this compound would likely involve hydrogen abstraction from the methyl group or addition to the aromatic ring, initiating a cascade of oxidation reactions. acs.org These studies, typically conducted in environmental simulation chambers, are crucial for estimating the atmospheric lifetime of the compound and identifying its potential degradation products, which could include other fluorinated organic acids or carbonyls. acs.org The high stability of many organofluorine compounds raises concerns that degradation may lead to the formation of persistent and potentially more mobile byproducts. nih.gov

Table 5: Potential Photodegradation Products of this compound

EnvironmentProposed ReactantPotential Initial Product(s)Potential Final Product(s)
AquaticHydroxyl Radical (•OH)Hydroxylated aromatic ring derivativesRing-opened products, Fluoride (B91410) ions (F⁻)
AtmosphericHydroxyl Radical (•OH)Products of H-abstraction from methyl group or •OH addition to the ringFluorinated carboxylic acids, Carbon dioxide, Fluoride ions (F⁻) acs.org

Biodegradation Pathways in Environmental Microcosms

A probable initial step in the aerobic biodegradation of this compound by soil and water microorganisms is the oxidation of the ketone functional group. This is often accomplished through a Baeyer-Villiger monooxygenase-catalyzed reaction. This class of enzymes inserts an oxygen atom between the carbonyl carbon and the adjacent aromatic ring, converting the ketone into an ester. In the case of this compound, this would likely result in the formation of m-tolyl acetate (B1210297) and fluoride.

Following the Baeyer-Villiger oxidation, the resulting ester, m-tolyl acetate, would be susceptible to hydrolysis by esterase enzymes, yielding m-cresol (B1676322) and acetic acid. Both of these products are readily metabolized by a wide range of microorganisms through central metabolic pathways. The released fluoride ion, however, can be toxic to microbial cells, and its fate would depend on the specific microorganisms and the geochemistry of the microcosm. Some bacteria possess mechanisms to tolerate or actively transport fluoride out of the cell.

An alternative, though likely less common, initial step could involve the direct reductive defluorination of the α-carbon. This would be followed by oxidation of the resulting 1-(m-tolyl)ethanone. However, the Baeyer-Villiger monooxygenase pathway is a well-documented mechanism for the microbial degradation of acetophenones. nih.govnih.gov

Subsequent to the initial transformations, the aromatic ring of m-cresol would be targeted for cleavage. This typically proceeds via hydroxylation to form a dihydroxybenzene derivative, such as 3-methylcatechol. This intermediate is then susceptible to ring cleavage by dioxygenase enzymes, leading to the formation of aliphatic intermediates that can enter the tricarboxylic acid (TCA) cycle for complete mineralization to carbon dioxide and water.

It is important to note that the specific metabolites and the kinetics of biodegradation can be influenced by various factors within an environmental microcosm, including the composition of the microbial community, the availability of nutrients and electron acceptors, pH, and temperature. The presence of co-contaminants can also impact the biodegradation of the target compound.

The following table summarizes key findings from studies on the biodegradation of analogous chlorinated acetophenones, which provide a basis for the putative pathway of this compound.

Microorganism/Consortium Substrate(s) Studied Key Enzyme(s) Implicated Identified Metabolites Reference
Alcaligenes sp. strain ACAChlorinated acetophenonesBaeyer-Villiger monooxygenase, EsteraseChlorophenyl acetate, Chlorophenol nih.gov
Pseudomonas fluorescens ACBChlorinated acetophenonesBaeyer-Villiger monooxygenase, EsteraseChlorophenyl acetate, Chlorophenol nih.gov
Arthrobacter sp. and Micrococcus sp. (mixed culture)4-ChloroacetophenoneNot explicitly identified4-Chlorophenyl acetate, 4-Chlorophenol, 4-Chlorocatechol nih.gov
Arthrobacter sp. (pure culture)Mono-, di-, and trichlorinated acetophenonesNot explicitly identifiedMineralization to CO2 nih.gov

Future Research Directions and Unexplored Avenues for 2 Fluoro 1 M Tolyl Ethanone

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and process development. chemcopilot.comrjptonline.org For a specialized molecule like 2-Fluoro-1-(m-tolyl)ethanone, these computational tools can address several key challenges and open up new research avenues.

Predictive Modeling of Reactivity: AI algorithms can be trained on vast datasets of known chemical reactions to predict the outcomes of novel transformations involving this compound. eurekalert.orgchemeurope.com This can help researchers anticipate potential side products, optimize reaction conditions (e.g., temperature, solvent, catalyst), and even discover entirely new reactions. By inputting the structure of this compound and potential reactants, ML models can provide insights into the feasibility and efficiency of a proposed synthetic step, thereby reducing the need for extensive empirical screening. chemcopilot.com

Optimization of Synthetic Routes: Machine learning can be employed to design the most efficient and cost-effective synthetic pathways to this compound. By analyzing various possible synthetic strategies, AI can identify routes that maximize yield, minimize waste, and utilize readily available starting materials. This computational approach can accelerate the discovery of scalable and economically viable production methods.

Data-Driven Discovery of Novel Applications: By analyzing structure-activity relationships across large chemical databases, AI can help identify potential applications for this compound in areas such as medicinal chemistry and materials science. These predictive models can highlight potential biological targets or material properties that could be modulated by this specific fluorinated ketone.

A summary of potential AI and ML applications is presented in the table below.

Application AreaSpecific Task for this compoundPotential Impact
Reaction Prediction Predicting the products and yields of nucleophilic substitution or addition reactions.Accelerated discovery of new derivatives and reduced experimental effort.
Process Optimization Optimizing conditions for the synthesis and purification of the compound.Increased efficiency, lower costs, and improved sustainability of production.
Discovery of Applications Identifying potential biological activities or material properties.Uncovering new uses for the compound in various scientific and technological fields.

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The reactivity of α-fluoroketones is a subject of ongoing research, and this compound provides a specific scaffold to explore new chemical transformations. beilstein-journals.orgnih.gov Future research should focus on uncovering novel reactivity patterns and developing innovative catalytic methods.

Asymmetric Catalysis: A significant area for future work is the development of enantioselective transformations using this compound as a substrate. The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry. Catalytic asymmetric reduction of the carbonyl group or asymmetric reactions at the α-carbon could provide access to valuable chiral building blocks.

C-H Functionalization: The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. Investigating the catalytic C-H activation of the tolyl group in this compound could lead to the efficient synthesis of a wide range of derivatives with diverse functionalities.

Photoredox and Electrocatalysis: These emerging fields in catalysis offer new ways to activate molecules under mild conditions. Exploring the behavior of this compound under photoredox or electrochemical conditions could unveil unique reactivity and provide access to novel chemical structures.

Development of Sustainable and Scalable Synthetic Processes

The principles of green chemistry are increasingly important in the chemical industry. ox.ac.uk Future research on this compound should prioritize the development of environmentally benign and scalable synthetic methods. rsc.orgrsc.org

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. Developing a continuous flow process for the synthesis of this compound would be a significant step towards its large-scale production.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing area of green chemistry. researchgate.net Screening for enzymes that can catalyze the synthesis or transformation of this compound could lead to highly selective and environmentally friendly processes. For instance, transaminases have shown potential in the transformation of α-fluoroketones. whiterose.ac.uk

Use of Greener Reagents and Solvents: Future synthetic routes should aim to replace hazardous reagents and solvents with more sustainable alternatives. This includes the use of non-toxic fluorinating agents and the replacement of volatile organic solvents with water or bio-based solvents.

Interdisciplinary Research with Emerging Fields in Chemical Science

The full potential of this compound can be realized through collaborations with other scientific disciplines. nih.govacs.orgnih.gov

Chemical Biology: The introduction of fluorine atoms into bioactive molecules can significantly alter their properties. st-andrews.ac.uk Investigating the interactions of this compound and its derivatives with biological systems could lead to the discovery of new therapeutic agents or chemical probes for studying biological processes.

Materials Science: Fluorinated compounds often exhibit unique properties that are of interest in materials science. acs.org Exploring the incorporation of this compound into polymers or other materials could lead to the development of new materials with enhanced thermal stability, chemical resistance, or specific electronic properties.

Supramolecular Chemistry: The fluorine atom can participate in non-covalent interactions, such as halogen bonding. Studying the supramolecular chemistry of this compound could lead to the design of novel self-assembling systems and functional materials.

Challenges and Opportunities in Fluorinated Ketone Research

While the future of fluorinated ketone research is promising, several challenges need to be addressed. st-andrews.ac.uk

Selective Fluorination: The development of highly selective and efficient methods for the introduction of fluorine atoms into organic molecules remains a key challenge. sapub.org

Understanding C-F Bond Activation: While the carbon-fluorine bond is generally considered to be strong and inert, its selective activation is an area of growing interest. acs.org A better understanding of C-F bond activation could lead to new synthetic methodologies and a deeper understanding of the metabolic fate of fluorinated compounds.

Toxicity and Environmental Impact: The potential toxicity and environmental persistence of fluorinated compounds are important considerations. Future research must include thorough toxicological and environmental impact assessments of this compound and its derivatives. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Fluoro-1-(m-tolyl)ethanone in academic laboratories?

  • Methodology : The compound is typically synthesized via Friedel-Crafts acylation, where m-tolyl derivatives react with fluoroacetylating agents (e.g., fluoroacetyl chloride) in the presence of Lewis acid catalysts like AlCl₃. Alternative methods include the use of ethylene glycol as a protecting group for ketones under acid-catalyzed conditions, followed by deprotection .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize temperature to avoid over-acylation. Purify via column chromatography using silica gel and hexane/ethyl acetate gradients.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm aromatic proton environments (δ 7.2–7.5 ppm for m-tolyl protons) and fluorine coupling patterns in 19F^{19}\text{F} NMR .
  • HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 178.1) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

  • Precautions : Use fume hoods to avoid inhalation of vapors (GHS P261) and wear nitrile gloves to prevent skin contact (GHS P262). Toxicity data are limited, so assume acute toxicity and store in airtight containers away from oxidizers .

Q. What are the primary applications of this compound in chemical research?

  • Applications :

  • Building Block : Used to synthesize fluorinated heterocycles (e.g., thiadiazoles, oxadiazoles) via nucleophilic substitution or cyclization reactions .
  • Enzyme Studies : The fluorine atom enhances binding specificity in enzyme inhibition assays, particularly for cytochrome P450 isoforms .

Advanced Research Questions

Q. How do substituent effects (e.g., fluorine position, methyl group) influence the reactivity of this compound in nucleophilic reactions?

  • Mechanistic Insights : The electron-withdrawing fluorine atom increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks (e.g., Grignard reactions). The meta-methyl group sterically hinders para-substitution, directing reactivity to ortho positions. Computational DFT studies can map charge distribution and transition states .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Case Study : Discrepancies in 13C^{13}\text{C} NMR shifts may arise from solvent polarity or crystalline polymorphism. Cross-validate using X-ray crystallography or dynamic NMR to assess rotational barriers in flexible substituents .

Q. How can continuous flow reactors improve the scalability of this compound synthesis?

  • Advanced Synthesis : Continuous flow systems enhance heat transfer and reduce side reactions (e.g., dimerization). Optimize parameters:

  • Residence Time : 10–15 minutes at 80°C.
  • Catalyst Loading : 5 mol% AlCl₃ in dichloromethane.
  • Yield : >85% with >99% conversion, verified via in-line IR monitoring .

Q. What computational tools predict the biological activity of this compound derivatives?

  • In Silico Methods :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase inhibitors). Fluorine atoms often enhance binding via halogen bonds .
  • QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with IC₅₀ values for cytotoxicity screening .

Q. How do reaction conditions (pH, solvent) affect the stability of this compound in aqueous media?

  • Stability Studies : The compound hydrolyzes in basic conditions (pH >9) via keto-enol tautomerism. Use non-polar solvents (toluene, DCM) for long-term storage. Degradation products (e.g., m-tolylacetic acid) can be quantified via GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.